M4284 is classified as an antimicrobial agent. It is derived from synthetic chemical processes aimed at developing novel inhibitors for bacterial adhesion mechanisms. The compound has been studied extensively in laboratory settings, particularly for its efficacy against uropathogenic strains of Escherichia coli, which are responsible for a significant proportion of urinary tract infections .
The synthesis of M4284 involves several steps typical of organic compound synthesis, including:
The final product is characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .
M4284 has a distinct molecular structure that can be elucidated using various analytical techniques:
The molecular formula and structural features contribute to its function as an inhibitor of FimH, impacting its interaction with bacterial cells .
M4284 primarily functions through competitive inhibition of FimH, which is crucial for bacterial adhesion. The mechanism involves:
Experimental studies have demonstrated that M4284 effectively reduces bacterial load in vitro and in animal models without adversely affecting commensal bacteria .
The mechanism by which M4284 exerts its effects involves several biochemical interactions:
This mechanism highlights the potential for M4284 as a targeted therapeutic agent against specific bacterial infections while minimizing collateral damage to beneficial microbiota .
M4284 exhibits specific physical and chemical properties that are critical for its function:
Analytical methods such as Differential Scanning Calorimetry (DSC) can be employed to assess these properties .
M4284's primary application lies in its potential use as an antimicrobial agent against urinary tract infections caused by uropathogenic Escherichia coli. Its ability to inhibit bacterial adhesion positions it as a candidate for:
Given its selective action, M4284 may also serve as a model compound for developing other inhibitors targeting similar adhesion pathways in different pathogens .
M4284 belongs to the class of biphenyl mannosides, characterized by a synthetic scaffold featuring two linked phenyl rings appended with a mannose moiety. This design enables high-affinity interactions within the hydrophobic crevice of the FimH adhesin—a lectin domain located at the tip of type 1 pili in uropathogenic E. coli (UPEC). Crystallographic studies reveal that M4284’s biphenyl group inserts into a deep pocket of FimH, forming van der Waals contacts and π-stacking interactions with residues such as Ile13, Phe142, and Tyr137 [5] [8]. The mannose unit engages the conserved "tyrosine gate" (Tyr48 and Tyr137) of FimH through hydrogen bonding, mimicking natural mannose recognition but with significantly enhanced stability [7]. This dual binding mode induces an allosteric shift in FimH, locking it in a low-affinity conformational state that prevents structural reorganization required for strong host-cell adhesion [5].
Table 1: Key Binding Interactions of M4284 with FimH
FimH Residue | Interaction Type | Functional Role |
---|---|---|
Tyr48 | Hydrogen bonding | Anchors mannose moiety |
Ile13 | Hydrophobic packing | Stabilizes biphenyl insertion |
Phe142 | π-Stacking | Enhances complex stability |
Tyr137 | Hydrogen bonding & π-Stacking | Allosteric control |
M4284 exploits the natural ligand specificity of FimH, which evolved to bind terminally exposed α-D-mannosyl residues on host urothelial glycoproteins (e.g., uroplakins). While endogenous mannose engages FimH with millimolar affinity (Kd ~2–3 mM), M4284 achieves nanomolar affinity (Kd <10 nM) due to its extended biphenyl tail [7] [10]. This tail occupies an auxiliary hydrophobic region adjacent to the canonical mannose-binding site, effectively increasing the contact surface area by 40% compared to natural ligands [5]. The mimicry is so precise that M4284 competitively displaces mannosylated host receptors in in vitro binding assays, yet its synthetic modifications prevent enzymatic cleavage by bacterial or host glycosidases, conferring metabolic stability [7] [8].
M4284 exhibits a ~100,000-fold higher affinity for FimH than D-mannose, as quantified by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) [5] [8]. This exceptional affinity arises from:
Table 2: Affinity and Kinetics of FimH Ligands
Ligand | Affinity (K_d) | Association Rate (k_on) | Dissociation Rate (k_off) |
---|---|---|---|
D-Mannose | ~2 mM | 10³ M⁻¹s⁻¹ | 10² s⁻¹ |
M4284 | <10 nM | 10⁶ M⁻¹s⁻¹ | 10⁻⁵ s⁻¹ |
The primary anti-adhesive effect of M4284 manifests through steric blockade of FimH’s mannose-binding pocket. In vitro studies using human bladder cells (T24 line) show that 1 µM M4284 reduces UPEC adherence by >95% within 30 minutes [5]. This inhibition directly translates to in vivo suppression of UPEC colonization:
M4284 retains efficacy against multidrug-resistant (MDR) UPEC isolates, including strains resistant to carbapenems and colistin. This broad coverage stems from FimH’s conserved sequence (>98% identity across UPEC clades) and essential role in virulence [5] [8]. Phylogenomic analyses confirm that F17-like pili—co-targeted by M4284—are present in >90% of UPEC B2 strains causing recurrent UTIs, explaining the compound’s effectiveness in reservoir depletion [2] [5].
Table 3: M4284 Activity Against UPEC Reservoirs
Bacterial Target Site | Biological Function | Effect of M4284 |
---|---|---|
FimH (Type 1 pilus) | Bladder colonization | Prevents adhesion & invasion |
UclD (F17-like pilus) | Colonic crypt adherence | Reduces gut colonization |
Chaperone-usher machinery | Pilus assembly | Indirectly disrupts fiber formation |
Complete List of Compounds Mentioned:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9